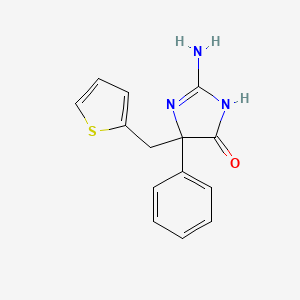
2-Amino-5-phenyl-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-phenyl-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one, also known as PTPI, is a synthetic molecule with a wide range of applications in scientific research. It is a member of the imidazole family of molecules and has unique properties that make it useful in a range of laboratory experiments. PTPI has been used as a catalyst for organic synthesis, as a ligand for metal complexes, and as a probe for the study of biological systems. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiophene derivatives have been recognized for their potent antimicrobial properties. The compound , with its thiophene moiety, could be utilized in the development of new antimicrobial agents. Its structure allows for interaction with bacterial enzymes or proteins, potentially inhibiting their function and preventing microbial growth .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of thiophene derivatives make them candidates for the development of new pain relief medications. The compound’s ability to modulate inflammatory pathways could lead to effective treatments for conditions characterized by inflammation and pain .
Anticancer Research
Thiophene derivatives have shown promise in anticancer research due to their ability to inhibit kinases and other enzymes involved in cell division and growth. This compound could be investigated for its potential to act as an anti-mitotic agent, disrupting the proliferation of cancer cells .
Antipsychotic and Anti-anxiety Medications
The structural complexity of this compound suggests potential applications in neurological disorders. Its derivatives could be explored for their efficacy in treating conditions such as schizophrenia and anxiety, possibly by interacting with neurotransmitter systems .
Antioxidant Properties
Thiophene derivatives can exhibit antioxidant activity, which is crucial in combating oxidative stress-related diseases. Research into the compound’s ability to scavenge free radicals could lead to the development of novel antioxidants .
Estrogen Receptor Modulation
Some thiophene derivatives have been found to interact with estrogen receptors, which could be beneficial in treating hormone-related disorders. This compound might be researched for its potential use in hormone replacement therapies or in the management of reproductive health issues .
Kinase Inhibition
Kinases play a significant role in signal transduction and are targets for drug development. The compound’s potential to inhibit kinase activity could be explored, offering a pathway to develop new treatments for diseases where kinase overactivity is a factor .
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives are also valuable in material science. This compound could contribute to the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), given its structural properties that favor electronic conduction .
Wirkmechanismus
Target of Action
It’s worth noting that both thiophene and imidazole derivatives have been associated with a wide range of biological activities .
Mode of Action
Compounds containing thiophene and imidazole moieties have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene and imidazole derivatives have been associated with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
A study on a similar compound, a novel metal complex synthesized using a thiophene derivative, suggested significant drug-likeness features based on the lipinski criteria .
Result of Action
Thiophene and imidazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Eigenschaften
IUPAC Name |
2-amino-4-phenyl-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c15-13-16-12(18)14(17-13,9-11-7-4-8-19-11)10-5-2-1-3-6-10/h1-8H,9H2,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFACQXRDNMIZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-phenyl-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


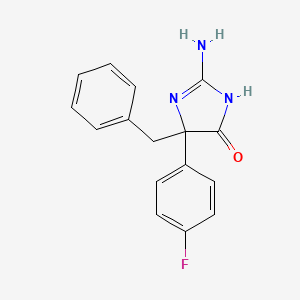
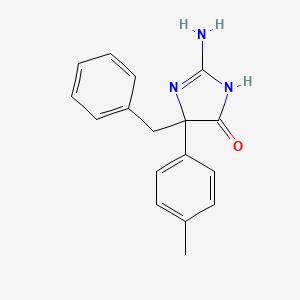
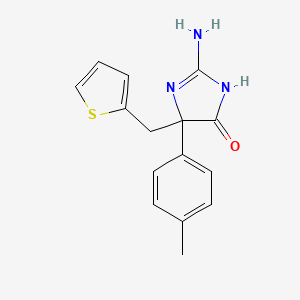

![2-Amino-5-[(4-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345681.png)
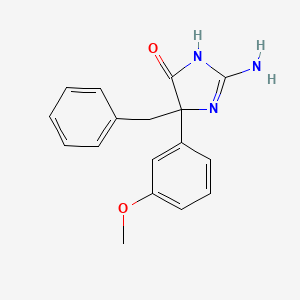

![2-Amino-5-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345689.png)
![2-Amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345702.png)
![2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345704.png)
![2-Amino-5-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345706.png)
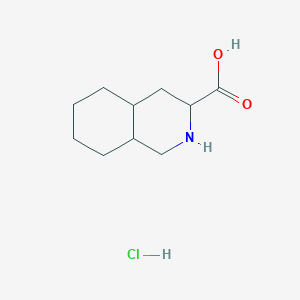
![2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345720.png)